![molecular formula C10H11NO4 B3259695 2-[(Phenoxycarbonyl)amino]propanoic acid CAS No. 32225-35-7](/img/structure/B3259695.png)

2-[(Phenoxycarbonyl)amino]propanoic acid

Overview

Description

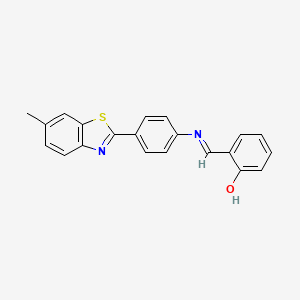

2-[(Phenoxycarbonyl)amino]propanoic acid, also known as N-(phenoxycarbonyl)alanine, is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.2 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 2-[(Phenoxycarbonyl)amino]propanoic acid is 1S/C10H11NO4/c1-7(9(12)13)11-10(14)15-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13) . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 2-[(Phenoxycarbonyl)amino]propanoic acid are not available, it’s worth noting that amino acids, in general, can undergo reactions typical of isolated carboxylic acid and amine functions . For instance, the carboxyl function can be esterified with an excess of an alcohol under acidic conditions, and the amine function can be acylated with acid chlorides or anhydrides under basic conditions .Physical And Chemical Properties Analysis

2-[(Phenoxycarbonyl)amino]propanoic acid has a melting point of 138-143°C . It is stored at room temperature . The compound is a powder in its physical form .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(Phenoxycarbonyl)amino]propanoic acid:

Polypeptide Synthesis

2-[(Phenoxycarbonyl)amino]propanoic acid is used as a monomer in the synthesis of polypeptides. This method offers excellent monomer stability, making it advantageous for creating polypeptides used in biomedicine and biomaterials . The stability of the N-phenoxycarbonyl group helps in the controlled polymerization process, leading to high-quality polypeptides.

Proteomics Research

In proteomics, 2-[(Phenoxycarbonyl)amino]propanoic acid is utilized for the synthesis of peptides and proteins. Its role in modifying amino acids helps in studying protein structures and functions . This compound aids in the creation of peptide libraries, which are essential for identifying protein interactions and functions.

Drug Development

This compound is significant in drug development, particularly in the design of peptide-based drugs. The phenoxycarbonyl group can protect amino acids during the synthesis of peptide drugs, ensuring the correct sequence and structure . This protection is crucial for developing effective and stable therapeutic peptides.

Bioconjugation

2-[(Phenoxycarbonyl)amino]propanoic acid is used in bioconjugation techniques, where it helps link biomolecules such as proteins, peptides, and nucleic acids. This application is vital in creating bioconjugates for targeted drug delivery and diagnostic tools . The phenoxycarbonyl group provides a stable linkage, enhancing the efficacy and stability of bioconjugates.

Material Science

In material science, this compound is used to create novel materials with specific properties. For instance, it can be incorporated into polymers to enhance their mechanical and thermal properties . These modified polymers have applications in various industries, including electronics, automotive, and aerospace.

Analytical Chemistry

2-[(Phenoxycarbonyl)amino]propanoic acid is employed in analytical chemistry for the derivatization of amino acids. This process improves the detection and quantification of amino acids in complex mixtures using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) . Derivatization enhances the sensitivity and accuracy of these analytical methods.

Biomarker Discovery

In biomarker discovery, this compound aids in the identification and quantification of biomarkers in biological samples. Its use in peptide synthesis and modification helps in creating standards and controls necessary for biomarker analysis . This application is crucial for developing diagnostic tests and monitoring disease progression.

Synthetic Biology

2-[(Phenoxycarbonyl)amino]propanoic acid is also used in synthetic biology for the design and construction of synthetic peptides and proteins. These synthetic biomolecules can be used to study biological processes, create new biological functions, and develop novel therapeutic strategies . The stability and versatility of this compound make it a valuable tool in synthetic biology research.

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways.

Result of Action

As a compound used in proteomics research , it may influence protein structures or functions.

properties

IUPAC Name |

2-(phenoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(9(12)13)11-10(14)15-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHCMNPROHSIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Phenoxycarbonyl)amino]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Di-[3-((S)-2,2'-dihydroxy-1,1'-binaphthylmethyl)]ether, lanthanum(III) salt, tetrahydrofuran adduct SCT-(S)-BINOL](/img/structure/B3259649.png)

![(1S,5R,6R,7R)-3-Oxo-7-(tetrahydro-2H-pyran-2-yloxy)-2-oxabicyclo[3.3.0]octane-6-carbaldehyde](/img/structure/B3259700.png)